S-Phenylsulfonylcysteine
Description
Historical Context of Thiol and S-Nitrosothiol Modification in Biochemical Studies
The study of protein function and regulation is deeply rooted in understanding the chemistry of amino acid side chains. The cysteine residue, with its thiol group (-SH), has long been recognized for its unique chemical versatility. rsc.orgtaylorfrancis.com As early as 1884, cysteine was identified as the predominant biological thiol, and throughout the first half of the 20th century, its role in protein structure through the formation of disulfide bonds was elucidated. taylorfrancis.comresearchgate.net
A significant advancement in this area was the discovery of nitric oxide (NO) as a key signaling molecule, a finding that earned the Nobel Prize in 1998. researchgate.net This led to the identification of S-nitrosylation, a reversible post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). wikipedia.orgharringtondiscovery.org Endogenous S-nitrosothiols were first discovered in blood plasma and airway lining fluid, revealing them to be a major source of NO bioactivity in living systems. wikipedia.org This modification is now understood to be a fundamental mechanism of cellular regulation, analogous to phosphorylation, that modulates the activity, stability, and localization of a vast array of proteins. wikipedia.orgharringtondiscovery.org
However, the study of S-nitrosylation and other oxidative thiol modifications has been historically challenging. The cysteine thiol group is highly reactive, and many of its oxidized forms, particularly S-nitrosothiols, are chemically unstable and light-sensitive, complicating their detection and analysis. caymanchem.comnih.gov This instability created a pressing need for robust chemical tools that could "capture" and stabilize these transient modifications for accurate study, setting the stage for the development of specific reagents like S-Phenylsulfonylcysteine.
Significance of this compound in Cysteine Redox Proteomics
Cysteine redox proteomics, the large-scale study of oxidative modifications on cysteine residues, requires precise and reliable methods to identify and quantify these changes within the vast complexity of the cellular proteome. This compound has emerged as a significant tool in this field, primarily for its role in a method known as the thiosulfonate switch technique (TST). caymanchem.comcaymanchem.comwindows.net
The fundamental challenge in proteomics is to distinguish a specific modification of interest from the background of unmodified and otherwise modified residues. The primary function of this compound in this context is to serve as a highly efficient blocking agent for free thiol groups. rsc.orgcaymanchem.com This initial blocking step is critical in nearly all workflows aimed at detecting specific, often low-abundance, oxidative modifications, as it prevents non-specific reactions and disulfide scrambling. caymanchem.com
The significance of this compound is most evident in its application for detecting the notoriously unstable S-nitrosothiol modification. The TST method, which utilizes this compound, offers a distinct advantage by converting the labile SNO group into a stable thiosulfonate linkage, which can then be tagged with a fluorescent or affinity probe for detection and analysis. rsc.orgcaymanchem.com This technique is considered complementary to the more traditional biotin (B1667282) switch technique (BST) and may be more suitable for certain protein samples by avoiding reagents like ascorbate (B8700270) and biotin, which can sometimes produce false-positive signals. caymanchem.com By enabling more stable and specific labeling, this compound has significantly advanced the ability of researchers to accurately profile protein S-nitrosylation.
Overview of this compound's Role as a Biochemical Reagent and Probe
This compound functions as a specialized biochemical reagent designed to react with free sulfhydryl groups on proteins and peptides. thermofisher.com Its utility is best demonstrated within the multi-step thiosulfonate switch technique (TST) for the detection of protein S-nitrosylation. rsc.orgcaymanchem.comwindows.net
The TST protocol can be summarized in the following key steps:
Blocking of Free Thiols: The first step involves treating the protein sample with this compound. This compound selectively reacts with free cysteine thiols, effectively "capping" them to prevent them from interfering with subsequent steps. A key co-product of this reaction is the release of phenylsulfinic acid. rsc.orgcaymanchem.com
Conversion of S-Nitrosothiols: Next, additional phenylsulfinic acid is added to the sample. Under acidic conditions (pH 4.0), phenylsulfinic acid converts any S-nitrosothiol groups present on the proteins into more stable S-phenylthiosulfonates. rsc.orgcaymanchem.com
Labeling with a Thiol-Reactive Probe: In the final step, a probe containing a reactive thiol group, such as a rhodamine-based fluorescent dye (Rhodamine-SH), is introduced. rsc.org This probe displaces the phenylthiosulfonate group, forming a stable mixed disulfide bond between the protein and the probe at the original site of S-nitrosylation. rsc.org The now-labeled proteins can be visualized by in-gel fluorescence or identified by mass spectrometry. caymanchem.comwindows.net
This strategic use of this compound allows for the indirect but robust detection of a transient modification. It is not a probe in the sense that it is directly visualized, but rather a critical reagent that enables the subsequent attachment of a detectable probe to the specific site of interest.
Interactive Data Tables
Table 1: The Thiosulfonate Switch Technique (TST) Workflow
This table outlines the sequential steps of the TST, highlighting the function of this compound and other key reagents.
| Step | Reagent(s) | Purpose | Outcome |
| 1 | This compound | To block all free (unmodified) cysteine thiol groups. | Free thiols are capped. Phenylsulfinic acid is generated as a co-product. rsc.org |
| 2 | Phenylsulfinic Acid | To convert labile S-nitrosothiols (SNOs) into a more stable intermediate. | Protein-SNOs are converted to Protein-S-phenylthiosulfonates. rsc.orgcaymanchem.com |
| 3 | Thiol-Reactive Probe (e.g., Rhodamine-SH) | To label the site of the original SNO modification for detection. | A stable, fluorescently tagged mixed disulfide is formed on the protein. rsc.org |
Table 2: Comparison of S-Nitrosothiol Detection Methods
This table compares the TST, which uses this compound, with other common methods for detecting protein S-nitrosylation.
| Method | Key Principle | Blocking Agent | Detection Mechanism | Advantage Highlighted |
| Thiosulfonate Switch Technique (TST) | Conversion of SNO to a stable thiosulfonate, followed by displacement with a thiol-probe. rsc.orgcaymanchem.com | This compound | Fluorescence or affinity tag. | Forms a stable disulfide linkage for detection; avoids ascorbate which can reduce other molecules. rsc.orgcaymanchem.com |
| Biotin Switch Technique (BST) | Selective reduction of SNOs to thiols, followed by labeling with a biotin-based reagent. rsc.orgnih.gov | Methyl methanethiosulfonate (B1239399) (MMTS) | Biotin-avidin affinity capture. | Widely used and validated method for indirect analysis. caymanchem.com |
| Organomercury Enrichment | Direct capture of SNOs using organomercury-functionalized resins or probes. rsc.orgcaymanchem.com | Methyl methanethiosulfonate (MMTS) | Mercury-thiolate conjugate. | Direct conjugation of the SNO group without a reduction step. caymanchem.com |
| Phosphine-Based Probes | Chemoselective reduction of SNOs using triarylphosphine reagents that become labeled. caymanchem.com | N-ethylmaleimide (NEM) or other alkylating agents. | Formation of a disulfide or other stable linkage with a tagged phosphine (B1218219) probe. | Enables robust enrichment and mass spectrometry profiling of native SNO sites. caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(benzenesulfonylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWKTOUPAICGF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S Phenylsulfonylcysteine and Its Analogues
Classical Synthetic Pathways for S-Phenylsulfonylcysteine Production
The traditional synthesis of this compound (SPSC) is a well-documented process that typically begins with the amino acid L-cysteine. One of the most common classical methods involves the formation of an S-nitroso intermediate, which is subsequently converted to the desired thiosulfonate.
A widely cited procedure involves the diazotization of L-cysteine followed by reaction with a sulfinate salt. lookchem.com Specifically, L-cysteine is treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as hydrochloric acid (HCl), at a reduced temperature (e.g., 5 °C) to form the S-nitroso-L-cysteine derivative. lookchem.comnih.gov This intermediate is then reacted with a benzenesulfinate (B1229208) salt, like sodium benzenesulfinate (PhSO₂Na). nih.gov The reaction mixture is stirred for several hours, allowing for the formation of this compound as a precipitate, which can then be isolated through filtration and washing. nih.gov This pathway leverages readily available starting materials, including L-cysteine, benzenesulfonyl chloride, and sodium benzenesulfonate. lookchem.com
Table 1: Classical Synthesis of this compound
| Step | Reactants | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | L-cysteine | Sodium Nitrite (NaNO₂), 2 N HCl | Stirred at 5 °C for 40 min | Formation of a deep red S-nitroso-L-cysteine solution |
| 2 | S-nitroso-L-cysteine solution | Sodium Benzenesulfinate (PhSO₂Na) in water | Stirred for 1 hr at 5 °C, then 4 hr at room temperature | Precipitation of this compound |
Modern Approaches and Optimization of Synthetic Yields
While classical methods are effective, modern synthetic chemistry seeks to improve efficiency, yield, and the scope of application. For S-sulfonylcysteine derivatives, contemporary approaches focus on creating analogues with enhanced stability or reactivity for specific contexts, such as solid-phase peptide synthesis (SPPS).
A significant modern development is the synthesis of S-alkylsulfonyl-l-cysteines. researchgate.net These analogues replace the phenyl group with an alkyl group (e.g., ethylsulfonyl). The S-alkylsulfonyl group demonstrates crucial stability against amines, a property that makes it highly compatible with standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry conditions used in peptide synthesis. researchgate.net This stability allows for the incorporation of these reactive cysteine derivatives at any position within a peptide chain, not just at the terminus. researchgate.net
Furthermore, these S-alkylsulfonyl-l-cysteines have been converted into their corresponding α-amino acid N-carboxy-anhydrides (NCAs). researchgate.net The ring-opening polymerization of these reactive NCAs can be controlled, enabling the synthesis of well-defined homopolymers and block co-polymers. researchgate.net This represents a powerful modern strategy for creating advanced biomaterials and polypeptides with precisely located reactive sites for subsequent chemoselective disulfide formation. researchgate.net The polymerization of racemic S-(ethylsulfonyl)-dl-cysteine NCA, for instance, has been shown to yield polypeptides with high degrees of polymerization and high conversion rates. researchgate.net
Table 2: Comparison of Classical and Modern Approaches
| Feature | Classical this compound Synthesis | Modern S-Alkylsulfonyl-l-cysteine Synthesis |
|---|---|---|
| Primary Application | Reagent for solution-phase studies | Peptide synthesis, functional polymer synthesis |
| Key Advantage | Straightforward, well-established procedure | Stability in amine-containing environments (e.g., Fmoc chemistry) |
| Derivative Form | Typically the free amino acid | N-Carboxy Anhydrides (NCAs) for controlled polymerization |
| Process Compatibility | Less suitable for solid-phase peptide synthesis | High compatibility with modern peptide synthesis and polymerization |
Preparation of this compound-Derived Reagents for Specific Research Applications
This compound and its analogues are not merely synthetic targets but are also prepared as crucial reagents for specific applications in biochemical research, particularly in the study of post-translational modifications.
One of the most prominent uses of SPSC is as a key reagent in a protocol known as the "thiosulfonate switch". nih.govnih.gov This three-step method is designed for the detection and labeling of protein S-nitrosothiols (SNOs), an important signaling modification. nih.govrsc.org
Thiol Blocking: Free cysteine thiols in a protein sample are first blocked by reacting them with SPSC at a mild acidic pH of 4.0. This reaction forms a mixed disulfide and releases benzenesulfinate as a byproduct. nih.govrsc.org
SNO Trapping: The benzenesulfinate generated in situ, or added exogenously, then reacts with the S-nitrosothiol groups on the protein, converting them into stable protein S-phenylthiosulfonates. nih.govrsc.org
Tagging: Finally, a reporter molecule, such as a fluorescent rhodamine probe carrying a reactive thiol group (Rhod-SH), is added. This thiol-bearing probe reacts with the protein S-phenylthiosulfonate to form a stable, fluorescently tagged mixed disulfide at the site of the original S-nitrosation. nih.govnih.gov
In a different application, the S-alkylsulfonyl-l-cysteine NCAs are prepared as advanced reagents for synthesizing polypeptides that can form asymmetric disulfides chemoselectively. researchgate.net Because the S-alkylsulfonyl group reacts immediately with thiols, these polymers can be used to create core-shell nanoparticles or other self-assembling structures where disulfide cross-linking provides stability and functionality. researchgate.net
Table 3: this compound-Derived Reagents and Their Applications
| Reagent/Derivative | Preparation Method | Research Application | Mechanism of Action |
|---|---|---|---|
| This compound (SPSC) | Classical synthesis from L-cysteine. nih.gov | Thiol-blocking agent in the "thiosulfonate switch" protocol for SNO detection. nih.govrsc.org | Reacts with free thiols at pH 4.0 to form mixed disulfides, preventing false positives in subsequent steps. nih.gov |
| S-Alkylsulfonyl-l-cysteine NCAs | Conversion of S-alkylsulfonyl-l-cysteines to N-carboxy anhydrides. researchgate.net | Monomers for the synthesis of functional polypeptides via ring-opening polymerization. researchgate.net | The S-alkylsulfonyl group serves as a thiol-reactive handle for efficient and chemoselective disulfide bond formation post-polymerization. researchgate.net |
Mechanistic Elucidation of S Phenylsulfonylcysteine Reactivity with Biological Thiols
Specificity and Kinetics of Thiol-Blocking Reactions
S-Phenylsulfonylcysteine serves as an effective agent for blocking free thiol groups in proteins. glpbio.com This function is a critical preliminary step in various analytical protocols aimed at identifying specific post-translationally modified cysteines, by preventing non-specific reactions.
The primary mechanism by which SPSC blocks thiol groups involves the formation of a mixed disulfide bond with the cysteine residue. nih.govnih.gov In this reaction, the sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the sulfur atom of the S-phenylsulfonyl group in SPSC. This results in the formation of a new disulfide bond between the protein's cysteine and a cysteine moiety, with the concomitant release of benzenesulfinate (B1229208) as a byproduct. nih.govrsc.org This reaction effectively caps (B75204) the reactive thiol group, preventing it from participating in other reactions.
The formation of these mixed disulfides has been demonstrated in proteins such as bovine serum albumin (BSA) and alcohol dehydrogenase regulator (AdhR). nih.govnih.gov The resulting protein-S-S-cysteine adduct is stable enough for subsequent analytical procedures.
The reactivity of this compound with thiols is significantly influenced by pH. While the reaction can occur at basic pH, it has been shown to proceed efficiently under mildly acidic conditions, specifically at pH 4.0. nih.govnih.govrsc.org This is a key advantage in certain applications, as these conditions can help to preserve the stability of other acid-labile post-translational modifications, such as S-nitrosation. frontiersin.orgfrontiersin.org The ability to block thiols at this mild acidic pH is a distinctive feature of SPSC compared to other thiol-blocking agents. nih.gov
It is important to note that the this compound adducts themselves can be unstable at neutral pH, undergoing hydrolysis. frontiersin.org This characteristic makes them less suitable as permanent reporter adducts in standard proteomic workflows that often utilize neutral to slightly basic pH conditions, such as SDS-PAGE and tryptic digests. nih.gov However, this lability is exploited in the "thiosulfonate switch" technique, where the initial adduct is further reacted.
Reaction Mechanisms with S-Nitrosothiols: The Thiosulfonate Switch Technique
A significant application of this compound's reactivity is in the "thiosulfonate switch technique" (TST), a method developed for the detection of S-nitrosothiols (SNOs). nih.govnih.gov This multi-step protocol leverages the specific reactivity of SPSC and its byproducts to label S-nitrosated cysteine residues. rsc.orgfrontiersin.org
The TST protocol generally involves three main steps:
Thiol Blocking: Free thiols in a protein sample are first blocked using SPSC at a mild acidic pH (e.g., pH 4.0). nih.govresearchgate.net This step is crucial to prevent false positives that could arise from the reaction of labeling reagents with non-nitrosated cysteines. nih.gov
Conversion of S-Nitrosothiols: The addition of sodium benzenesulfinate (which is also a byproduct of the initial blocking step) converts the S-nitrosothiol groups on the protein into protein S-phenylthiosulfonates. nih.govrsc.org This reaction is selective for S-nitrosothiols under these acidic conditions. frontiersin.org
Tagging with a Reporter Probe: The newly formed protein S-phenylthiosulfonate is then reacted with a thiol-containing reporter probe, such as a fluorescent rhodamine derivative (Rhod-SH). nih.govnih.gov This results in a thiol-displacement reaction, forming a stable mixed disulfide between the protein's cysteine residue and the reporter probe, which can then be detected and quantified. rsc.org
The core of the thiosulfonate switch technique is the conversion of S-nitrosothiols to S-phenylthiosulfonates. This reaction is mediated by benzenesulfinate (PhSO₂⁻). nih.gov Under the acidic conditions of the assay (pH 4.0), the S-nitroso group is thought to be protonated, which activates it for nucleophilic attack by the benzenesulfinate anion. rsc.org This leads to the formation of the S-phenylthiosulfonate adduct on the cysteine residue. rsc.org Studies with model compounds like S-nitrosoglutathione (GSNO) have demonstrated that this conversion proceeds readily within minutes. nih.gov
Once the protein S-phenylthiosulfonate is formed, it becomes a target for a thiol-displacement reaction. A thiol-containing reporter probe, such as a fluorescently labeled thiol, is introduced. The thiol group of the probe attacks the sulfur atom of the cysteine residue that is part of the thiosulfonate linkage. This displaces the phenylsulfonyl group and results in the formation of a stable mixed disulfide between the protein and the reporter probe. nih.govbiorxiv.org This final labeled product is robust enough to withstand downstream analytical techniques like gel electrophoresis and mass spectrometry-based peptide analysis. nih.gov
Comparative Analysis of this compound Reactivity with Other Thiol-Modifying Agents
The utility of this compound as a thiol-modifying agent can be better understood by comparing its reactivity to other commonly used reagents such as iodoacetamide (B48618) (IAM), N-ethylmaleimide (NEM), and methyl methanethiosulfonate (B1239399) (MMTS).
| Reagent | Reaction Mechanism | pH Dependence | Specificity Notes |
| This compound (SPSC) | Nucleophilic attack by thiol on sulfur, forming a mixed disulfide. | Effective at mild acidic pH (4.0), also reactive at basic pH. nih.govrsc.org | The resulting disulfide can be further reacted in the thiosulfonate switch technique. nih.gov |
| Iodoacetamide (IAM) | Sₙ2 alkylation of the thiol group. | Reaction rate is dependent on the thiolate anion concentration, thus faster at higher pH. nih.gov | Can be used to label highly reactive thiols at neutral or below pH. nih.gov |
| N-Ethylmaleimide (NEM) | Michael-type addition of the thiol to the maleimide (B117702) double bond. | Less pH-dependent than IAM, but can react with other nucleophiles like lysine (B10760008) and histidine at alkaline pH. nih.gov | Reaction is generally faster than with IAM. nih.gov |
| Methyl Methanethiosulfonate (MMTS) | Thiol-disulfide exchange, forming a methyl disulfide. | Generally effective at neutral to slightly alkaline pH. | Releases methylsulfinic acid as a byproduct, which can potentially react with S-nitrosothiols. researchgate.net |
A key advantage of SPSC in the context of S-nitrosothiol detection is its efficacy at pH 4.0, a condition that helps to preserve the integrity of the S-nitroso moiety. nih.govnih.gov In contrast, reagents like IAM and NEM are often used at neutral or higher pH where S-nitrosothiols can be less stable. nih.gov Furthermore, the thiosulfonate switch technique, which relies on SPSC, avoids the use of reducing agents like ascorbate (B8700270), which are central to other methods like the biotin (B1667282) switch technique. nih.gov This can be an advantage as it circumvents the potential for incomplete reduction leading to false negatives, although incomplete initial blocking by SPSC could potentially lead to diminished signal. nih.gov
Applications of S Phenylsulfonylcysteine in Investigating Cysteine Post Translational Modifications
Methodological Frameworks for Protein S-Nitrosation Detection and Profiling
Protein S-nitrosation, the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol, is a significant post-translational modification involved in a vast array of biological processes, including signal transduction, blood flow regulation, and neuronal function. nih.gov Dysregulation of S-nitrosation has been implicated in numerous diseases, making its accurate detection and quantification essential. frontiersin.org
A key methodological advancement for the study of protein S-nitrosation is the Thiosulfonate Switch Technique (TST). nih.govwindows.net This protocol provides a framework for the selective conversion of protein S-nitrosothiols (P-SNO) into stable, tagged mixed disulfides that can be readily analyzed. S-Phenylsulfonylcysteine (SPSC) is a critical reagent in the initial step of this protocol. nih.govrsc.orgnih.gov
The TST protocol consists of three main steps, typically performed under mild acidic conditions (pH 4.0) to ensure the stability of the target modifications and the efficiency of the chemical reactions: nih.govfrontiersin.org
Blocking of Free Thiols: The process begins with the blocking of all free cysteine thiols in a protein sample. This compound is employed for this purpose, reacting with free thiols to form mixed disulfides. A key byproduct of this initial blocking step is benzenesulfinate (B1229208). nih.govrsc.org
Conversion of S-Nitrosothiols: Sodium benzenesulfinate (PhSO₂Na) is then added to the sample. This selectively converts the S-nitrosothiol groups into protein S-phenylthiosulfonates (P-SSO₂Ph). nih.govfrontiersin.org This reaction is based on the established reactivity of benzenesulfinic acid with S-nitrosothiols, which forms a thiosulfonate and N-hydroxybenzenesulfonamide. nih.gov
Tagging with a Thiol-Probe: Finally, a probe containing a reactive thiol group, such as a fluorescent rhodamine probe (Rhod-SH) or a biotin-linked thiol, is introduced. rsc.orgnih.gov This thiol probe displaces the phenylsulfonyl group from the protein S-phenylthiosulfonate, forming a stable mixed disulfide between the original S-nitrosated cysteine residue and the probe. nih.govfrontiersin.org
This method was successfully used to label S-nitrosated bovine serum albumin (BSA-SNO) and the S-nitrosated form of alcohol dehydrogenase regulator (AdhR*-SNO), demonstrating its selectivity for S-nitrosated proteins even in mixtures containing proteins with free thiols. nih.govnih.gov
Table 1: The Thiosulfonate Switch Technique (TST) Protocol
| Step | Reagent | Purpose | Resulting Modification |
|---|---|---|---|
| 1. Blocking | This compound (SPSC) | Blocks all free cysteine thiols in the sample. | Protein-S-S-Cys |
| 2. Conversion | Sodium Benzenesulfinate (PhSO₂Na) | Selectively converts S-nitrosothiols (P-SNO). | Protein-S-SO₂Ph |
| 3. Tagging | Thiol-containing probe (e.g., Rhod-SH, Biotin-SH) | Displaces the phenylsulfonyl group for detection. | Protein-S-S-Probe |
The Thiosulfonate Switch Technique is designed for seamless integration with modern proteomic workflows, enabling large-scale identification and quantification of S-nitrosated proteins. caymanchem.com The use of tagged probes in the final step is central to this integration.
Fluorescence-Based Detection: When a fluorescent probe like rhodamine is used, the labeled proteins can be directly visualized and quantified in-gel after separation by SDS-PAGE. nih.govnih.gov This allows for a rapid assessment of changes in S-nitrosation levels across different samples.
Affinity Enrichment and Mass Spectrometry: If a biotin-thiol probe is used, the tagged proteins or their resulting peptides (after proteolysis) can be selectively enriched using affinity resins, such as those based on streptavidin. frontiersin.org This enrichment step is crucial for identifying low-abundance S-nitrosated proteins from complex biological mixtures.
Site-Mapping by Mass Spectrometry: Following enrichment, the samples are analyzed by mass spectrometry (MS), typically nanoflow liquid chromatography-tandem MS (nLC-MS/MS). frontiersin.org This powerful technique allows for the precise identification of the specific cysteine residues that were originally S-nitrosated, providing site-specific information on a proteome-wide scale. nih.govnih.gov The labeling with iodoTMT reagents is another MS-based approach for quantitative analysis of S-nitrosylation. nih.gov
These integrated workflows have been applied to identify S-nitrosated proteins in various contexts, highlighting the utility of SPSC-based methods in quantitative proteomics. nih.govfrontiersin.org
Utilization in Differentiating Cysteine Oxidation States in Biological Systems
A significant challenge in redox proteomics is distinguishing between the various oxidative modifications of cysteine, as they often coexist and have different functional consequences. rsc.org The chemistry of the Thiosulfonate Switch Technique provides a robust framework for specifically identifying S-nitrosothiols while excluding other major oxidation states.
The specificity of the method arises from the sequential and selective nature of the reactions:
Free Thiols: Free thiols are the first species to be addressed. By blocking them with this compound in the initial step, they are effectively removed from subsequent reactions and cannot be mistaken for S-nitrosated sites. nih.gov
Disulfides: The reagents used in the TST, particularly benzenesulfinic acid, are unreactive towards stable disulfide bonds (cystine) under the mild acidic conditions of the assay. windows.net This ensures that intramolecular or intermolecular disulfides are not erroneously detected as S-nitrosation sites.
Higher Oxidation States: While cysteine can be oxidized to sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids, the TST protocol is not designed to react with these species. rsc.orgescholarship.org The conversion step specifically targets the S-NO bond. nih.gov Recent studies have explored the cross-reactivity between sulfinic acids and nitrosothiols to form a thiosulfonate bond, which can be leveraged to detect either modification, but the TST protocol is designed for one-directional detection of S-nitrosothiols. researchgate.net
By systematically and selectively reacting with different cysteine states, the TST protocol, initiated by SPSC, allows researchers to differentiate and specifically quantify the S-nitrosated sub-proteome within a complex biological sample.
Employment as a Chemical Probe for Active Site Cysteine Characterization in Enzymes
Cysteine residues located within the active sites of enzymes are often critical for their catalytic function. caymanchem.com These cysteines frequently have a lower pKa, making them more nucleophilic and thus more susceptible to post-translational modifications, including S-nitrosation. caymanchem.com S-nitrosation of an active site cysteine can act as a molecular switch, transiently inhibiting enzyme activity and thereby modulating cellular pathways. windows.netcaymanchem.com
The Thiosulfonate Switch Technique, utilizing SPSC, serves as an indirect chemical probe to characterize the S-nitrosation status of these crucial active site cysteines. By identifying that a specific cysteine on an enzyme is S-nitrosated, researchers can infer a potential regulatory mechanism for that enzyme's function.
For instance, studies have shown that enzymes like alcohol dehydrogenase can be S-nitrosated at their critical cysteine residues. researchgate.net The detection of this modification using methods like the TST provides direct evidence of a redox-based regulatory event that can functionally block the protein. windows.netcaymanchem.com Therefore, SPSC, as the initiating reagent in this specific detection workflow, is instrumental in studies aimed at understanding how S-nitrosation impacts enzyme function and contributes to the broader landscape of cellular regulation.
Advanced Analytical Methodologies for S Phenylsulfonylcysteine and Its Derivatives in Research
Chromatographic Separation Techniques for S-Phenylsulfonylcysteine (e.g., HPLC, GC-MS after Derivatization)
Chromatographic techniques are fundamental for the separation and analysis of this compound from complex biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) largely depends on the volatility and thermal stability of the analyte and its derivatives.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of polar, non-volatile compounds like this compound. The separation is typically achieved using a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Methodology: A common approach involves pre-column derivatization to enhance the detection sensitivity, especially when using fluorescence detectors. Reagents such as o-phthaldialdehyde (OPA) can be used to derivatize the primary amine group of SPSC, rendering it fluorescent. The separation can be performed using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using UV-Vis or fluorescence detectors.
Research Findings: Studies on similar S-alk(en)yl-L-cysteine derivatives have demonstrated the successful application of RP-HPLC with pre-column derivatization for their quantification in biological samples nih.govsemanticscholar.org. For SPSC, a typical HPLC method would involve a C18 column with a mobile phase gradient of aqueous buffer and acetonitrile, and UV detection at a wavelength where the phenylsulfonyl moiety absorbs, or fluorescence detection after derivatization.
Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Fluorescence (Ex/Em after derivatization) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
GC-MS is a highly sensitive and specific technique, but it requires the analyte to be volatile and thermally stable. This compound, being a polar amino acid derivative, is non-volatile and must be chemically modified (derivatized) prior to GC-MS analysis.
Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogen atoms (e.g., -COOH, -NH2, -SH). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens in SPSC with trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) groups, respectively sigmaaldrich.com. This process increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis.
Methodology: The derivatization reaction is typically carried out by heating the dried sample with the silylating reagent in a suitable solvent. The resulting derivatives are then injected into the GC-MS system. The separation occurs in the gas chromatograph based on the boiling points and polarities of the derivatives, and the mass spectrometer provides structural information and quantification.
Interactive Data Table: Proposed GC-MS Derivatization and Analysis Parameters for this compound
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Oven Program | 100°C (2 min), ramp to 300°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |
Mass Spectrometric Identification and Quantification of this compound Adducts in Proteins
Mass spectrometry (MS)-based proteomics is the cornerstone for identifying and quantifying protein modifications, including the formation of this compound adducts. The "bottom-up" proteomics approach is the most widely used strategy for this purpose researchgate.netnih.govnih.govresearchgate.netmdpi.com.
Bottom-Up Proteomics Workflow:
Protein Extraction and Digestion: Proteins from a biological sample are extracted and then enzymatically digested, typically with trypsin, into smaller peptides.
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a tandem mass spectrometer (MS/MS).
Peptide Identification: In the mass spectrometer, peptides are ionized and their mass-to-charge ratio (m/z) is measured (MS1 scan). Selected peptides are then fragmented, and the m/z of the fragments are measured (MS/MS scan). The fragmentation pattern provides sequence information that, along with the precursor mass, is used to identify the peptide by searching against a protein database.
Adduct Identification: The presence of an this compound adduct on a cysteine-containing peptide results in a specific mass shift. This mass modification can be included as a variable modification in the database search to identify the adducted peptides and pinpoint the exact site of modification.
Quantitative Analysis: Quantitative proteomics techniques can be employed to measure the abundance of SPSC adducts.
Label-free Quantification: This method relies on comparing the signal intensities of the adducted peptides across different samples.
Stable Isotope Labeling: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags (TMT, iTRAQ) can be used for more accurate relative quantification.
Interactive Data Table: Key Mass Spectrometry Parameters for this compound Adduct Analysis
| Parameter | Description |
| Mass Spectrometer | High-resolution instruments (e.g., Orbitrap, Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI) |
| Scan Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| Mass Shift for SPSC Adduct | +141.0194 Da (C6H5SO2) on Cysteine |
| Database Search Software | MaxQuant, Proteome Discoverer, Mascot |
| Quantitative Software | Skyline, Perseus |
Spectroscopic Techniques for Monitoring this compound Reactions and Products
Spectroscopic techniques are invaluable for monitoring the formation of this compound and its subsequent reactions in real-time and for characterizing the resulting products.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor reactions that involve changes in the chromophoric parts of the molecules. The formation of this compound from the reaction of a sulfonylating agent with cysteine can be followed if there is a change in the UV-Vis absorbance spectrum of the reactants and products. For instance, the disappearance of a reactant's absorbance or the appearance of a product's absorbance at a specific wavelength can be monitored over time to determine reaction kinetics mdpi.comsemanticscholar.org.
Application: In a reaction where benzenesulfonyl fluoride (B91410) reacts with cysteine to form this compound, changes in the UV spectrum due to the phenylsulfonyl moiety can be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution. Both ¹H and ¹³C NMR can be used to characterize this compound and its reaction products.
¹H NMR: The chemical shifts of the protons in this compound are sensitive to their chemical environment. For example, the protons on the phenyl ring and the alpha and beta protons of the cysteine moiety will have characteristic chemical shifts koreascience.kr. Changes in these chemical shifts can be used to monitor the formation of the compound and its subsequent reactions.
¹³C NMR: Provides information about the carbon skeleton of the molecule, further aiding in structural confirmation.
Fluorescence Spectroscopy
If this compound or its derivatives are fluorescent, or can be made to react with a fluorogenic probe, fluorescence spectroscopy can be a highly sensitive method for their detection and for monitoring reactions. For example, a reaction that leads to the formation of a fluorescent product can be monitored by the increase in fluorescence intensity over time mdpi.comacs.org.
Interactive Data Table: Spectroscopic Techniques and Their Applications for this compound
| Technique | Application | Information Obtained |
| UV-Visible Spectroscopy | Monitoring reaction kinetics | Changes in absorbance, reaction rates |
| ¹H NMR Spectroscopy | Structural elucidation and reaction monitoring | Chemical shifts, coupling constants, structural changes |
| ¹³C NMR Spectroscopy | Structural confirmation | Carbon skeleton information |
| Fluorescence Spectroscopy | Sensitive detection and reaction monitoring | Changes in fluorescence intensity, quantification |
Theoretical and Computational Studies of S Phenylsulfonylcysteine Reactivity and Interactions
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jpstackexchange.com While specific DFT studies focused exclusively on S-Phenylsulfonylcysteine are not extensively documented in publicly available literature, the mechanism of its primary reaction—the thiol-disulfide exchange—is well-studied for analogous systems. These studies provide a robust framework for understanding the reaction pathways and transition states involving this compound.
The principal reaction of this compound involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the thiosulfonate group. This process is analogous to the well-known thiol-disulfide exchange reaction, which generally proceeds via a direct substitution (S_N2) mechanism. nih.gov
Reaction Pathway:
Nucleophilic Attack: A deprotonated thiol (thiolate) acts as the nucleophile, attacking the sulfur atom of the this compound residue that is bonded to the cysteine moiety.
Transition State Formation: The reaction proceeds through a high-energy transition state. Computational studies on similar thiol-disulfide exchange reactions show this state features a trigonal bipyramidal geometry around the central sulfur atom. nih.gov This transient species is often described as a trisulfide-like structure where the attacking thiolate is partially bonded to the central sulfur, and the bond to the leaving group (the benzenesulfinate) is partially broken. nih.govrsc.org
Product Formation: The transition state resolves into the products: a new mixed disulfide (between the original cysteine residue and the attacking thiol) and the benzenesulfinate (B1229208) anion as the leaving group.
Quantum chemical calculations allow for the precise determination of the geometric parameters of these states and the energy barriers associated with them.
| Parameter | Description | Typical Calculated Value (from analogous systems) |
|---|---|---|
| Reaction Type | Nucleophilic Substitution (S_N2) | - |
| Transition State Geometry | Trigonal bipyramidal-like arrangement around the central sulfur atom. | S-S-S angle ~165-180° nih.govrsc.org |
| S-S Bond Length in Transition State | The forming and breaking S-S bonds are elongated compared to a stable disulfide bond. | ~2.4 - 2.7 Å rsc.orgresearchgate.net |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Varies based on solvent and substituents, but typically moderate for facile reactions. nih.gov |
DFT calculations can also model how factors like solvent and pH affect the reaction. For instance, the reaction is significantly faster in aprotic solvents, a finding consistent with a transition state where the negative charge is delocalized, which is less stabilized by polar protic solvents like water. nih.gov
Molecular Dynamics Simulations of this compound Interactions with Peptides and Proteins
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov These simulations can provide a detailed, dynamic view of how a molecule like this compound, particularly when it is part of a larger protein (i.e., a post-translational modification), interacts with other peptides or proteins. frontiersin.org While specific MD studies on this compound-modified proteins are not prominent, the methodology is broadly applied to understand protein-ligand and protein-protein interactions. nih.govmdpi.com
An MD simulation protocol to study a protein modified with this compound would typically involve:
System Setup: Building a model of the modified protein in a simulation box, solvated with water molecules and ions to mimic physiological conditions. mdpi.com
Force Field Application: Assigning a force field, which is a set of parameters and equations that defines the potential energy of the system and governs the interactions between atoms.
Simulation: Solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory of atomic positions and velocities. mdpi.com
From the resulting trajectory, several key properties about the interaction can be analyzed:
| Analyzed Property | Insight Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Assesses the stability of the protein or complex over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein, such as loops, that may be involved in binding. |
| Hydrogen Bond Analysis | Determines the key hydrogen bonding interactions that stabilize the complex between the modified protein and its binding partner. mdpi.com |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the strength of the interaction and identifies key residues that contribute most to the binding affinity. mdpi.com |
| Solvent Accessible Surface Area (SASA) | Measures changes in the exposure of the modification site to the solvent upon binding, indicating whether it is buried in an interface. |
Such simulations could reveal, for example, how the bulky phenylsulfonyl group influences the local protein structure and its ability to interact with other molecules. It could also show how the modified cysteine residue is presented to potential binding partners and the role of water molecules in mediating these interactions. frontiersin.org
In Silico Prediction of this compound Reactivity Profiles
In silico methods can be used to predict the reactivity of a chemical compound with a range of potential reactants, thereby generating a reactivity profile. cecam.org This is particularly useful for assessing the selectivity of a molecule like this compound towards various biological nucleophiles. The approach combines quantum chemical calculations with knowledge-based systems to predict the likelihood and rate of different reactions. nih.govfrontiersin.org
Creating a reactivity profile for this compound would involve several computational steps:
Selection of Nucleophiles: A panel of biologically relevant nucleophiles would be chosen. This would include the thiolate of cysteine, the thiol of glutathione, the imidazole (B134444) group of histidine, and the amino group of lysine (B10760008).
Transition State Modeling: For each nucleophile, DFT calculations would be performed to model the S_N2 reaction pathway and locate the corresponding transition state, similar to the process described in section 6.1. sumitomo-chem.co.jp
Calculation of Activation Barriers: The free energy of activation (ΔG‡) for each reaction would be calculated. A lower activation barrier implies a faster reaction rate and higher reactivity.
Profile Construction: The calculated activation barriers are compiled to create a reactivity profile, which ranks the preference of this compound for different nucleophiles.
Computational models can predict reactivity based on these calculated energy barriers. nih.gov
| Reactant Nucleophile | Predicted Reactivity (Hypothetical) | Rationale |
|---|---|---|
| Cysteine Thiolate (Cys-S⁻) | High | Soft nucleophile, highly reactive towards the soft electrophilic sulfur of the thiosulfonate. Low activation barrier expected. |
| Glutathione Thiolate (GSH-S⁻) | High | Similar to cysteine, a potent thiol nucleophile. nih.gov |
| Histidine (Imidazole) | Low / Negligible | Nitrogen nucleophile, generally less reactive towards this type of sulfur electrophile compared to thiolates. Higher activation barrier expected. |
| Lysine (Amine) | Very Low / Negligible | Harder nucleophile than thiolate; unfavorable for reacting with the soft sulfur center. Very high activation barrier expected. |
These predictive studies are crucial for understanding the selectivity of this compound when used as a blocking agent in complex biological mixtures. nih.gov The results can confirm its high specificity for thiol groups over other nucleophilic residues found in proteins, validating its experimental application.
Q & A
Basic: What is the role of SPSC in blocking protein thiols, and how does its mechanism differ from other thiol-blocking agents?
SPSC is a reagent that irreversibly modifies free thiol (-SH) groups in proteins or peptides by forming stable mixed disulfides (Cys-S-S-PhSO₂) at pH 4.0. Unlike alkylating agents (e.g., iodoacetamide), SPSC operates via a sulfonic acid exchange mechanism, releasing PhSO₂⁻ as a byproduct . This reaction is selective under mildly acidic conditions, minimizing side reactions with other nucleophilic residues. SPSC’s utility lies in its ability to stabilize thiol modifications for downstream detection, such as in S-nitrosothiol (SNO) labeling workflows .
Basic: What experimental conditions are critical for effective SPSC-mediated thiol blocking?
Optimal thiol blocking with SPSC requires:
- pH 4.0 : Ensures specificity for thiols while avoiding protein denaturation .
- Reaction time : 1 hour at room temperature achieves >95% conversion .
- Exclusion of reducing agents : DTT or β-mercaptoethanol must be removed to prevent reversal of disulfide bonds.
Post-reaction, excess SPSC is removed via dialysis or size-exclusion chromatography. Confirmation of blocking can be done via Ellman’s assay (DTNB) or mass spectrometry .
Intermediate: How can SPSC be integrated into workflows for detecting S-nitrosylated proteins?
The thiosulfonate switch protocol involves three steps:
Thiol blocking : Treat proteins with SPSC at pH 4.0 to block free thiols .
SNO conversion : Add PhSO₂Na to selectively reduce SNO groups to S-phenylsulfonyl thiols .
Fluorescent tagging : React with thiol-containing probes (e.g., Z-Rhodamine-SH) to form fluorescent mixed disulfides.
This method enables selective labeling of SNO-modified cysteines, validated via TOF-MS and SDS-PAGE .
Advanced: How do contradictory data on SPSC reactivity at neutral pH impact experimental design?
While SPSC reacts efficiently at pH 4.0, studies note reduced efficacy at neutral pH due to competing hydrolysis and nonspecific reactions . Researchers must:
- Control pH rigorously : Use buffers like sodium acetate (pH 4.0) to maintain reaction specificity.
- Validate with negative controls : Include untreated samples and probes lacking reactive thiols to confirm labeling specificity.
- Optimize protein solubility : Precipitate or use chaotropic agents if proteins aggregate under acidic conditions .
Advanced: What analytical techniques are recommended for characterizing SPSC-modified proteins?
- Reverse-phase HPLC : Purify SPSC-protein conjugates using gradients (e.g., 30–70% acetonitrile) and monitor at λ = 265 nm (SPSC absorption) .
- Mass spectrometry : Confirm molecular weights via HRMS-EI and locate modified cysteines using tryptic digest and peptide mapping .
- Fluorescence detection : Track Rhodamine-SH-labeled proteins (λex = 530 nm) via gel electrophoresis or fluorescence microscopy .
Intermediate: How can researchers address low yields in SPSC-mediated disulfide formation?
Low yields may arise from:
- Incomplete thiol blocking : Verify SPSC:protein molar ratios (≥10:1) and reaction time .
- Probe instability : Use freshly prepared Z-Rhodamine-SH and avoid light exposure .
- Protein aggregation : Add detergents (e.g., 0.1% Triton X-100) or chaotropes (urea) to maintain solubility at pH 4.0 .
Advanced: What are the limitations of SPSC in studying dynamic thiol modifications?
- Irreversibility : SPSC forms stable disulfides, preventing real-time monitoring of redox dynamics.
- pH dependency : Inapplicable to pH-sensitive proteins or systems requiring physiological pH.
- Interference with downstream assays : Fluorescent probes may affect protein function or interact with other residues.
Alternative approaches (e.g., biotin-switch assay) are recommended for reversible modifications .
Basic: What safety and storage protocols are essential for handling SPSC?
- Storage : -20°C in anhydrous DMF or DMSO; avoid aqueous solutions to prevent hydrolysis .
- Handling : Use flame-retardant lab coats and gloves; work in a fume hood due to potential sulfonic acid release .
- Disposal : Neutralize with sodium bicarbonate before disposal in organic waste .
Intermediate: How can SPSC be used to study protein-protein interactions involving thiols?
SPSC-modified proteins can be crosslinked to interaction partners via disulfide exchange. Steps:
Block free thiols with SPSC.
Incubate with partner proteins under reducing conditions (e.g., 1 mM GSH).
Identify crosslinked complexes via non-reducing SDS-PAGE or immunoprecipitation .
Advanced: How do structural variations in SPSC derivatives affect their reactivity?
Substituting the phenyl group in SPSC with electron-withdrawing groups (e.g., -NO₂) increases electrophilicity, accelerating disulfide formation. Conversely, bulky substituents (e.g., naphthyl) reduce accessibility to buried thiols. These effects are quantified via kinetic assays (UV-Vis at 265 nm) and DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
